N,N'-Bis-Fmoc-diaminoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

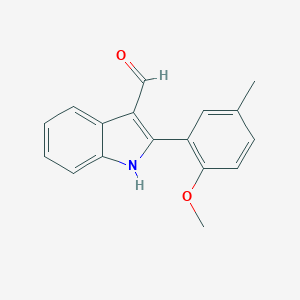

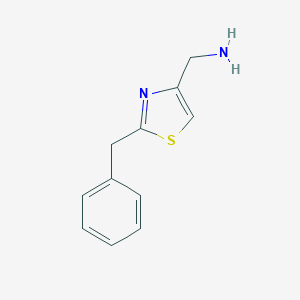

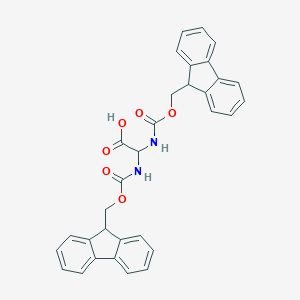

N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 . It is a white powder and is used as a biochemical for proteomics research .

Synthesis Analysis

The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid involves the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy . This method allows the synthesis of stereochemically and functionally diverse spiroligomers utilizing solid-phase Fmoc/tBu chemistry .Molecular Structure Analysis

The molecular structure of N,N’-Bis-Fmoc-diaminoacetic acid is represented by the InChI key GIECFDYTZAMGNM-UHFFFAOYSA-N . It consists of two Fmoc groups attached to a diaminoacetic acid core .Chemical Reactions Analysis

The chemical reactions involving N,N’-Bis-Fmoc-diaminoacetic acid are primarily associated with its use in peptide synthesis. The Fmoc group is base-labile, which means it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis

N,N’-Bis-Fmoc-diaminoacetic acid is a white powder with a molecular weight of 534.57 g/mol . It should be stored at temperatures between 0-8 °C .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“N,N’-Bis-Fmoc-diaminoacetic acid” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the analysis and identification of proteins in a sample, which is crucial in understanding cellular processes.

Peptide Synthesis

This compound is used in the solid-phase peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds. They are an essential part of biological activity. The solid-phase peptide synthesis method allows for the efficient production of peptides, which can be used in various fields such as drug development and research.

Preparation of Hydrogels

“N,N’-Bis-Fmoc-diaminoacetic acid” has been used in the preparation of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content, porosity and soft consistency, they closely simulate natural living tissue, making them suitable for a variety of biomedical applications.

Development of Bioactive Compounds

Diamino acids, such as “N,N’-Bis-Fmoc-diaminoacetic acid”, are commonly found in bioactive compounds . Bioactive compounds are substances that have an effect on a living organism, tissue or cell. In the field of nutrition and health, bioactive compounds are often associated with the health benefits of certain foods and are therefore of great interest in the treatment and prevention of diseases.

Pharmaceutical Applications

The compound is used in the pharmaceutical industry for the development of peptide-based drugs . These drugs have attracted considerable attention as improved synthetic methods and medicinal chemistry advances have alleviated many of their shortcomings. Stability towards proteolysis may be achieved by e.g., incorporation of unnatural amino acids, backbone modification or N-terminal acylation .

Chemical Research

“N,N’-Bis-Fmoc-diaminoacetic acid” is used in chemical research, particularly in the development of new synthetic methods . It is used in the synthesis of side chain N,N’ -Diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIECFDYTZAMGNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373220 |

Source

|

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-Fmoc-diaminoacetic acid | |

CAS RN |

668492-50-0 |

Source

|

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.